molecular formula C11H19NO5 B8614770 2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-2-hydroxyacetic acid

2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-2-hydroxyacetic acid

Cat. No.: B8614770
M. Wt: 245.27 g/mol
InChI Key: AMAGMJPMHNSGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((Tert-butoxycarbonyl)amino)cyclobutyl)-2-hydroxyacetic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-11(5-4-6-11)7(13)8(14)15/h7,13H,4-6H2,1-3H3,(H,12,16)(H,14,15)

InChI Key

AMAGMJPMHNSGQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-tert-butoxycarbonylamino-cyclobutanecarboxylic acid (3 g, 13.94 mmol) in dry DMF (50 mL) was added N,O-dimethylhydroxylamine×HCl (1.36 g, 13.94 mmol) and DIEA (9.21 mL, 55.75 mmol). The reaction flask was cooled to 0° C. and after 10 minutes HATU (5.30 g, 13.94 mmol) was added to the solution (which turned yellow on addition). After 2 hrs the DMF was removed by rotary evaporation at reduced pressure. The residue was dissolved in EtOAc (100 mL) and washed twice with 10% citric acid (aq) and saturated NaHCO3(aq) solution. The organic phase was dried with Na2SO4, filtered and evaporated on silica. The product was purified by flash chromatography (heptane: ethyl acetate (1:1) to give the product as a colourless oil that slowly crystallizes (3.13 g) in 87% yield.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
9.21 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step Two
Yield
87%

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